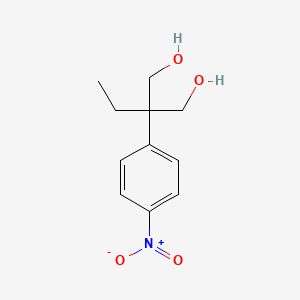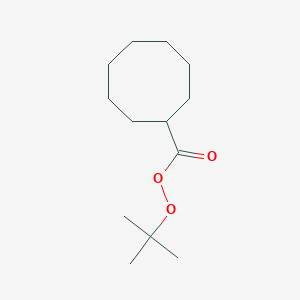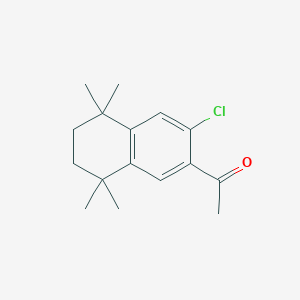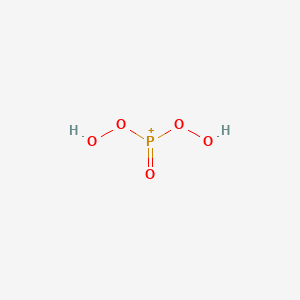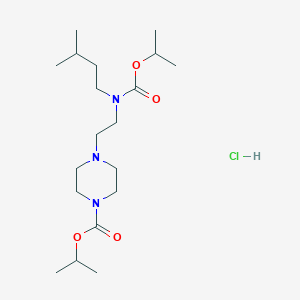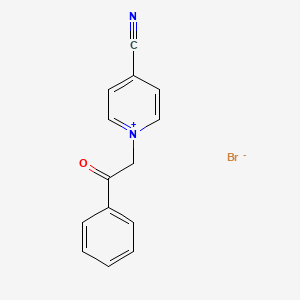
Methyl hydrogen octadecylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl hydrogen octadecylphosphonate, also known by its IUPAC name methoxy(octadecyl)phosphinic acid, is an organophosphorus compound with the molecular formula C19H41O3P . This compound is characterized by a long alkyl chain (octadecyl group) attached to a phosphonate group, making it a unique surfactant and potential intermediate in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl hydrogen octadecylphosphonate can be synthesized through the esterification of octadecylphosphonic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of octadecylphosphonic acid and methanol into a reactor, with sulfuric acid as the catalyst. The reaction mixture is heated to maintain reflux conditions, and the product is continuously distilled off to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl hydrogen octadecylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form octadecylphosphonic acid.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or amines.
Major Products:
Oxidation: Octadecylphosphonic acid.
Reduction: Octadecylphosphine oxide.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl hydrogen octadecylphosphonate has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Investigated for its potential as a biocompatible surfactant in drug delivery systems.
Medicine: Explored for its role in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.
Wirkmechanismus
The mechanism of action of methyl hydrogen octadecylphosphonate involves its ability to interact with various molecular targets through its phosphonate group. The long alkyl chain allows it to integrate into lipid bilayers, making it an effective surfactant. The phosphonate group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Octadecylphosphonic acid: Similar structure but lacks the methoxy group.
Dimethyl methylphosphonate: A smaller molecule with similar phosphonate functionality but different alkyl groups.
Uniqueness: Methyl hydrogen octadecylphosphonate is unique due to its long alkyl chain combined with a phosphonate group, providing both hydrophobic and hydrophilic properties. This dual functionality makes it a versatile compound in various applications, from surfactants to intermediates in chemical synthesis .
Eigenschaften
CAS-Nummer |
25371-55-5 |
|---|---|
Molekularformel |
C19H41O3P |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
methoxy(octadecyl)phosphinic acid |
InChI |
InChI=1S/C19H41O3P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h3-19H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
OFTHYJZWGCWWPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


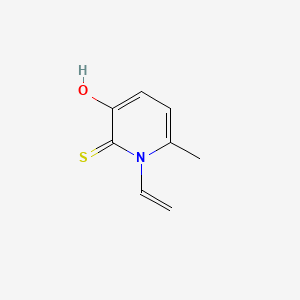
![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)
